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molecular formula C6H5Cl2NO B151011 (2,6-Dichloropyridin-3-yl)methanol CAS No. 55304-90-0

(2,6-Dichloropyridin-3-yl)methanol

Cat. No. B151011
M. Wt: 178.01 g/mol
InChI Key: FWEVVZQDRPWAND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09388173B2

Procedure details

To a solution of (2,6-dichloropyridin-3-yl)methanol (1.0 g, 5.62 mmol) in CH2Cl2 (10 ml) was added Dess-Martin reagent (4.8 g, 11.24 mmol) at 26° C. After addition the mixture was stirred at room temperature for 2 h. Once the reaction was complete, the mixture was then quenched by adding 5% aqueous Na2S2O3 and stirred for 30 min. The resulting mixture was extracted with CH2Cl2 (2×30 ml). The combined organic layers were washed with saturated Na2S2O3 solution (50 ml), brine (30 ml), dried over Na2SO4 and concentrated to give the title compound which was used in next step without further purification. (800 mg, Yield 80%). 1H NMR (400 MHz, CDCl3): 10.38 (s, 1H), 8.19 (d, J=8.0 Hz, 1H), 7.44 (d, J=8.0 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH2:8][OH:9])=[CH:6][CH:5]=[C:4]([Cl:10])[N:3]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[Cl:1][C:2]1[N:3]=[C:4]([Cl:10])[CH:5]=[CH:6][C:7]=1[CH:8]=[O:9]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=CC=C1CO)Cl
Name
Quantity
4.8 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition the mixture
CUSTOM
Type
CUSTOM
Details
the mixture was then quenched
ADDITION
Type
ADDITION
Details
by adding 5% aqueous Na2S2O3
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with CH2Cl2 (2×30 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated Na2S2O3 solution (50 ml), brine (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=O)C=CC(=N1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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